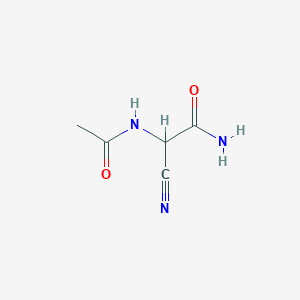

2-Acetylamino-2-cyano-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)8-4(2-6)5(7)10/h4H,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEWMEZOBFGNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336910 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-39-4 | |

| Record name | 2-Acetylamino-2-cyano-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Acetylamino-2-cyano-acetamide" chemical properties and structure

Introduction: Unveiling a Niche Cyanoacetamide Derivative

2-Acetylamino-2-cyano-acetamide, also known by its IUPAC name 2-acetamido-2-cyanoacetamide, is a fascinating yet sparsely documented derivative of the well-known cyanoacetamide scaffold. Its chemical structure, featuring a unique combination of an acetamido group, a nitrile, and a primary amide all attached to a central carbon atom, suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with scientifically grounded predictions to offer valuable insights for researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this paper will construct a detailed profile by examining its structural attributes, proposing a logical synthetic pathway, and exploring its potential applications based on the established roles of related compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound possesses a stereocenter at the alpha-carbon, indicating the potential for enantiomers. The presence of multiple functional groups—a hydrogen bond-donating and -accepting amide, a hydrogen bond-donating acetamido group, and a polar nitrile group—governs its physicochemical properties.

Structural Details

-

IUPAC Name: 2-acetamido-2-cyanoacetamide[1]

-

Synonyms: N2-acetyl-2-cyano-DL-glycinamide, N-(carbamoylcyanomethyl)acetamide[1]

-

CAS Number: 14056-39-4[1]

-

Molecular Formula: C₅H₇N₃O₂[1]

-

Canonical SMILES: CC(=O)NC(C#N)C(=O)N[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 141.13 g/mol | PubChem[1] |

| XLogP3-AA | -1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 141.053826475 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 96 Ų | PubChem (Computed)[1] |

| Purity | ≥95% | AK Scientific Inc.[2] |

Synthesis and Chemical Reactivity

A definitive, published synthesis protocol for this compound is not currently available. However, a logical and highly plausible synthetic route involves the N-acetylation of its precursor, 2-amino-2-cyanoacetamide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from ethyl cyanoacetate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-cyanoacetamide (Precursor)

While a specific protocol for the target molecule is unavailable, the synthesis of its precursor is documented. The following is a representative procedure based on the ammonolysis of an aminocyanoacetic acid ester.

-

Dissolution: A solution of aminocyanoacetic acid ethyl ester in methanol is prepared.

-

Reaction: The solution is cooled to 0-5°C, and ammonia gas is bubbled through for approximately one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure at a temperature of 40-45°C.

-

Isolation: The concentrated solution is cooled to 0-5°C and stirred for one hour to facilitate precipitation.

-

Purification: The resulting solid is collected by filtration, washed with chilled methanol, and dried under vacuum to yield 2-amino-2-cyanoacetamide.[1]

Step 2: N-Acetylation of 2-Amino-2-cyanoacetamide (Proposed)

This proposed protocol is a general method for the N-acetylation of a primary amine and would require optimization for this specific substrate.

-

Dissolution: 2-amino-2-cyanoacetamide is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Reaction: The solution is cooled in an ice bath (0°C). Acetic anhydride or acetyl chloride is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key functional groups:

-

Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

-

Amide and Acetamido Groups: Both amide functionalities can be hydrolyzed under strong acidic or basic conditions. The N-H protons are weakly acidic.

-

Alpha-Carbon: The proton on the carbon atom bearing all three functional groups is acidic and can be deprotonated with a suitable base, allowing for potential alkylation or other C-C bond-forming reactions.

Caption: Reactivity map of this compound's functional groups.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the broader class of cyanoacetamide derivatives has shown significant promise in medicinal chemistry. These compounds are versatile synthons for the creation of various heterocyclic systems that form the core of many therapeutic agents.

Role as a Synthetic Intermediate

Cyanoacetamide and its derivatives are crucial building blocks in the synthesis of a wide range of pharmacologically active heterocycles, including pyridine, pyrimidine, and pyrazole derivatives.[2] These scaffolds are present in numerous approved drugs. The unique substitution pattern of this compound could offer novel synthetic routes to complex, highly functionalized heterocyclic compounds.

Potential as a Bioactive Scaffold

Derivatives of cyanoacetamide have been investigated for a variety of biological activities:

-

Antimicrobial and Insecticidal Agents: Several studies have demonstrated the efficacy of cyanoacetamide derivatives as insecticides and antimicrobial agents.[3]

-

Enzyme Inhibition: The 2-cyanoacrylamide moiety, structurally related to cyanoacetamide, is present in inhibitors of enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which are targets in cancer therapy.[4]

-

Anticancer Properties: 2-Amino-2-cyanoacetamide, the precursor to the title compound, has been reported to show inhibitory effects on cancer cells.[3]

It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents in these areas, although this requires experimental validation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related 2-cyanoacetamide, caution is warranted.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Stability: The compound is expected to be stable under normal conditions.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[5]

Conclusion

This compound is a compound with significant untapped potential. Its polyfunctional nature makes it an intriguing target for synthetic and medicinal chemists. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a foundational understanding based on its structure, a proposed synthetic route, and the known properties of related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is highly encouraged to unlock its potential applications in drug discovery and materials science.

References

Sources

- 1. This compound | C5H7N3O2 | CID 537222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. Blocked website - [app.periodikos.com.br]

- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Acetamido-2-cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Editorial: This guide addresses the chemical nature of 2-acetamido-2-cyanoacetamide. A comprehensive literature search reveals that while the compound is indexed, detailed experimental data regarding its specific synthesis, reactivity, and applications are not extensively published. Therefore, this document provides a foundational understanding based on its structural characteristics and the well-established chemistry of related α-amido-α-cyano carbonyl compounds and cyanoacetamide derivatives. The insights herein are derived from analogous chemical systems to offer predictive context for researchers exploring this molecule.

Chemical Identity and Physicochemical Properties

2-Acetamido-2-cyanoacetamide is a derivative of acetamide featuring both an acetamido and a cyano group attached to the alpha-carbon. Its formal IUPAC name is 2-acetamido-2-cyanoacetamide.[1]

Molecular Structure

The structure of 2-acetamido-2-cyanoacetamide is characterized by a central quaternary carbon atom bonded to four distinct functional groups: an acetamido group (-NHCOCH₃), a cyano group (-C≡N), a carboxamide group (-CONH₂), and a hydrogen atom is implicitly part of the parent glycinamide structure, but in this substituted version, the alpha-carbon is fully substituted. This quaternary nature is a critical determinant of its chemical reactivity, distinguishing it from cyanoacetamide, which possesses a reactive methylene group.

Physicochemical Data Summary

A compilation of computed physicochemical properties from available databases provides a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-2-cyanoacetamide | PubChem[1] |

| Molecular Formula | C₅H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 141.13 g/mol | PubChem[1] |

| CAS Number | 14056-39-4 | PubChem[1] |

| Topological Polar Surface Area | 96 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Canonical SMILES | CC(=O)NC(C#N)C(=O)N | PubChem[1] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2-acetamido-2-cyanoacetamide is scarce, a plausible route can be conceptualized based on established methodologies for the synthesis of α-amino acids and their derivatives. A logical precursor would be 2-amino-2-cyanoacetamide.

Conceptual Synthesis Workflow

The proposed synthesis involves the N-acetylation of 2-amino-2-cyanoacetamide. This is a standard transformation in organic chemistry.

Caption: Proposed workflow for the synthesis of 2-acetamido-2-cyanoacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard N-acetylation procedures.

-

Dissolution: Dissolve 2-amino-2-cyanoacetamide in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the acid byproduct of the reaction.

-

Acylating Agent Addition: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add the acetylating agent, either acetic anhydride or acetyl chloride, dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2-acetamido-2-cyanoacetamide.

Predicted Chemical Reactivity and Mechanistic Insights

The reactivity of 2-acetamido-2-cyanoacetamide is dictated by its three primary functional groups: the nitrile, the primary amide, and the secondary amide. Unlike cyanoacetamide, the absence of an acidic α-hydrogen due to the quaternary nature of the central carbon means it will not readily undergo reactions typical of active methylene compounds, such as Knoevenagel condensation or Michael addition.[2]

Reactions of the Nitrile Group

The cyano group is a versatile functional handle for further synthetic transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide. Given the presence of two other amide groups, selective hydrolysis would be challenging.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

Reactions of the Amide Groups

Both the primary and secondary amides can undergo hydrolysis under strong acidic or basic conditions, although this would likely lead to the decomposition of the molecule. The amide nitrogen atoms are generally not very nucleophilic.

Logical Relationship of Functional Group Reactivity

Caption: Predicted reactivity pathways for 2-acetamido-2-cyanoacetamide.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-acetamido-2-cyanoacetamide, its structural motifs are present in various biologically active molecules. Cyanoacetamide derivatives, in general, are valuable precursors for a wide range of heterocyclic compounds with demonstrated pharmacological activities.[2]

As a Scaffold for Heterocyclic Synthesis

The functional groups of 2-acetamido-2-cyanoacetamide could potentially be utilized to construct more complex heterocyclic systems. For example, intramolecular cyclization reactions involving the nitrile and amide functionalities could lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Bioisosteric Replacement

The cyano group is often used as a bioisostere for other functional groups in drug design to modulate physicochemical properties and biological activity. The unique electronic properties of the nitrile can influence binding interactions with biological targets.

Fragment-Based Drug Discovery

Given its relatively small size and multiple functional groups, 2-acetamido-2-cyanoacetamide could be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

Conclusion and Future Directions

2-Acetamido-2-cyanoacetamide is a chemical entity with a defined structure but limited published experimental data. This guide has provided a theoretical framework for its synthesis and predicted its reactivity based on the well-understood chemistry of its constituent functional groups. A key takeaway for researchers is the influence of the quaternary α-carbon, which fundamentally alters its reactivity profile compared to the more commonly studied cyanoacetamide.

Future experimental work is required to validate the proposed synthetic route, explore the scope of its chemical transformations, and screen for potential biological activities. Such studies will be crucial in determining the utility of 2-acetamido-2-cyanoacetamide as a building block in medicinal chemistry and drug discovery.

References

-

PubChem. 2-Acetylamino-2-cyano-acetamide. National Center for Biotechnology Information. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-284. [Link]

Sources

A-Technical-Guide-to-2-Acetylamino-2-cyano-acetamide

Abstract

This document provides a comprehensive technical overview of 2-Acetylamino-2-cyano-acetamide, a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. Central to its identity is its Chemical Abstracts Service (CAS) number: 14056-39-4 . This guide delineates its chemical properties, outlines a validated synthesis protocol, discusses its role as a synthetic building block, and provides essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights into the utility of this molecule.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-acetamido-2-cyanoacetamide, is a derivative of cyanoacetamide, a class of compounds recognized for their versatility in heterocyclic synthesis.[1] The presence of three key functional groups—an acetamido group, a cyano group, and a primary amide—makes it a reactive and valuable intermediate in organic synthesis.[1][2]

Core Identifiers

-

CAS Number : 14056-39-4

-

IUPAC Name : 2-acetamido-2-cyanoacetamide

-

Molecular Formula : C₅H₇N₃O₂

-

Synonyms : N

2-acetyl-3-nitriloalaninamide

Physicochemical Data

The key quantitative properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 141.13 g/mol | PubChem |

| Physical Form | Solid (predicted) | --- |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 90.8 Ų | PubChem |

| Complexity | 202 | PubChem |

Synthesis and Manufacturing

The synthesis of this compound is logically achieved via the acetylation of its primary amine precursor, 2-Amino-2-cyanoacetamide (CAS: 6719-21-7). This precursor is itself synthesized from cyanoacetamide.[3][4] The acetylation reaction is a standard and robust transformation in organic chemistry.

Causality of Experimental Design

The chosen synthetic route leverages the nucleophilic character of the primary amino group in 2-Amino-2-cyanoacetamide. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that its byproduct, acetic acid, is volatile and easily removed. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial to prevent side reactions. A mild base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the acetic acid formed during the reaction and driving the equilibrium towards the product.

Proposed Synthetic Workflow Diagram

The following diagram illustrates the two-stage process, from the commercially available cyanoacetamide to the target compound.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetylamino-2-cyano-acetamide from Cyanoacetamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-acetylamino-2-cyano-acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis is approached as a two-stage process commencing from the readily available starting material, cyanoacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound from cyanoacetamide is most effectively achieved through a two-step synthetic sequence. A direct acetylation of cyanoacetamide is not feasible for obtaining the desired product, as it would likely lead to a mixture of N- and C-acylated products, or decomposition. Therefore, a more controlled and logical pathway involves the initial introduction of an amino group at the C2 position of cyanoacetamide, followed by the selective acetylation of this newly introduced primary amine.

This strategic disconnection simplifies the synthetic challenge and allows for a more robust and reproducible process. The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of 2-amino-2-cyano-acetamide.

Experimental Protocol: Synthesis of 2-Amino-2-cyano-acetamide

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis. [1][2] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyanoacetamide | 84.08 | 33.5 g | 0.398 |

| Sodium Nitrite (NaNO₂) | 69.00 | 28.7 g | 0.416 |

| Hydrochloric Acid (37%) | 36.46 | As needed | - |

| Palladium on Carbon (5% Pd/C) | - | ~2 g | - |

| Deionized Water | 18.02 | As needed | - |

| Methanol | 32.04 | As needed | - |

Procedure:

Step 1: Nitrosation of Cyanoacetamide

-

In a well-ventilated fume hood, suspend 33.5 g (0.398 mol) of cyanoacetamide in 80 mL of deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Adjust the pH of the suspension to approximately 2 by the dropwise addition of 37% hydrochloric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 28.7 g (0.416 mol) of sodium nitrite in 50 mL of deionized water.

-

Slowly add the sodium nitrite solution to the cyanoacetamide suspension via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. The pH should be maintained at ~2 throughout the addition by the concurrent dropwise addition of 37% hydrochloric acid.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour. A yellowish precipitate of nitrosocyanoacetamide should form.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water (2 x 50 mL).

-

Dry the product under vacuum to a constant weight.

Step 2: Catalytic Hydrogenation of Nitrosocyanoacetamide

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the dried nitrosocyanoacetamide from the previous step in 200 mL of methanol.

-

Carefully add approximately 2 g of 5% palladium on carbon catalyst to the suspension.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 3-4 bar (or as per the equipment's specifications).

-

Commence vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases (typically after 4-8 hours), depressurize the vessel and purge it with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain a solid residue.

-

The crude 2-amino-2-cyano-acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Acetylation of 2-Amino-2-cyano-acetamide to Yield the Final Product

With the successful synthesis of the key amino intermediate, the final step is a straightforward N-acetylation. This reaction is typically high-yielding and selective for the primary amino group under appropriate conditions.

Mechanism and Rationale

The acetylation of the primary amino group of 2-amino-2-cyano-acetamide can be readily achieved using an acetylating agent such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred for its ease of handling and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride generated from acetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product. The reaction is often carried out in the presence of a mild base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct and to act as a catalyst.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Acetylamino-2-cyano-acetamide

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 2-Acetylamino-2-cyano-acetamide, a molecule of interest in medicinal chemistry. For professionals in drug discovery and development, these parameters are critical determinants of a compound's potential for formulation, bioavailability, and ultimately, its therapeutic efficacy and shelf-life.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs. It is intended to serve as a practical resource for researchers and scientists, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Chemical Profile of this compound

-

IUPAC Name: 2-acetamido-2-cyanoacetamide[1]

-

Molecular Formula: C₅H₇N₃O₂[1]

-

Molecular Weight: 141.13 g/mol [1]

-

Structure:

The structure of this compound features several functional groups that will dictate its solubility and stability: two amide moieties, a nitrile group, and an acetyl group. The presence of multiple polar groups capable of hydrogen bonding suggests a degree of aqueous solubility, while the amide and nitrile functionalities are potential sites for hydrolytic degradation.

Part 1: Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[2] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Theoretical Considerations

The presence of amide and acetyl groups, which can act as both hydrogen bond donors and acceptors, suggests that this compound will have some affinity for aqueous media. However, the overall solubility will be a balance between these hydrophilic interactions and the energetic cost of disrupting the crystal lattice of the solid form.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) added to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[2][3][4][5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a specific solvent system.[6][7][8] This is a more time-consuming but accurate measure, crucial for later stages of drug development and formulation.[6][8]

Experimental Protocol: Solubility Determination

This protocol outlines a comprehensive approach to determining both the kinetic and thermodynamic solubility of this compound.

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

Buffers with pH values of 1.2, 4.5, and 6.8 (for thermodynamic solubility, as per ICH M9 guidelines)[9][10][11]

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker/incubator

-

Nephelometer or UV-Vis plate reader

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Filtration plates (0.45 µm)

Caption: Workflow for kinetic and thermodynamic solubility determination.

Kinetic Solubility Assay (Nephelometric Method):

-

Prepare a 10 mM stock solution of this compound in DMSO.[3]

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Seal the plate and incubate at 25°C for 2 hours with constant shaking.[4]

-

Measure the light scattering in each well using a nephelometer to detect undissolved particles.[2][3]

-

The concentration at which significant light scattering is observed is the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer (pH 1.2, 4.5, 6.8, and 7.4).[6][9][10][11]

-

Incubate the vials at 25°C on a shaker for 24 to 48 hours to ensure equilibrium is reached.[6][7]

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.[7][8]

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table.

| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | Example Value | Example Value |

| Thermodynamic | 0.1 M HCl (pH 1.2) | 25 | Example Value | Example Value |

| Thermodynamic | Acetate Buffer (pH 4.5) | 25 | Example Value | Example Value |

| Thermodynamic | Phosphate Buffer (pH 6.8) | 25 | Example Value | Example Value |

| Thermodynamic | PBS (pH 7.4) | 25 | Example Value | Example Value |

A compound is considered "highly soluble" by ICH guidelines if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[9][10][12]

Part 2: Stability Assessment

Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and informing storage conditions.[13][14] Forced degradation (stress testing) is a key component of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[15][16][17][18]

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The two amide functionalities and the nitrile group are susceptible to hydrolysis under acidic or basic conditions.[15][17]

-

Oxidation: While the molecule does not contain highly susceptible groups, oxidation could potentially occur at the carbon alpha to the nitrile and amide groups.[17][24][25]

-

Photolysis: Exposure to UV or visible light may induce degradation.

-

Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[13][17][26][27]

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV method (see section 2.3)

-

pH meter

Caption: Workflow for a forced degradation study.

For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep a sample at room temperature and another at 60°C.

-

Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep a sample at room temperature and another at 60°C.[15]

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature.[17]

-

Thermal Degradation:

-

Solution: Heat the drug solution at 60°C.

-

Solid: Place the solid drug substance in an oven at 60°C.

-

-

Photostability: Expose the drug solution and solid to light as specified in ICH Q1B guidelines.

Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, the stress conditions should be adjusted.

Analytical Method Validation

The analytical procedure used for stability testing must be validated to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[28][29][30][31] The method must be "stability-indicating," meaning it can accurately measure the decrease in the amount of the active drug substance due to degradation and separate the degradation products from the parent compound.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[30] This is demonstrated by showing that the peaks for the parent drug and its degradation products are well-resolved.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[30]

Data Presentation and Interpretation

Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time under each stress condition.

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 | - |

| 8 | Example Value | Example Value | Example Value | Example Value | |

| 24 | Example Value | Example Value | Example Value | Example Value | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 | - |

| 8 | Example Value | Example Value | Example Value | Example Value | |

| 24 | Example Value | Example Value | Example Value | Example Value | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0 | - |

| 8 | Example Value | Example Value | Example Value | Example Value | |

| 24 | Example Value | Example Value | Example Value | Example Value |

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the principles and protocols outlined herein, which are grounded in established ICH guidelines, researchers can generate the robust and reliable data necessary to make informed decisions in the drug development process. A thorough characterization of these fundamental properties is an indispensable step toward advancing a new chemical entity from the laboratory to the clinic.

References

-

Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Gilson. [Link]

-

The Oxidation of Amides to Imides: A Powerful Synthetic Transformation. Thieme Chemistry. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Semantic Scholar. [Link]

-

Quality Guidelines. ICH. [Link]

-

Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

-

Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

In-vitro solubility assays in drug discovery. PubMed. [Link]

-

Converting Nitriles to Amides. Chemistry Steps. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

This compound. PubChem. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

-

A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]

-

Making Amides from Nitriles. Chemistry LibreTexts. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

Sources

- 1. This compound | C5H7N3O2 | CID 537222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. admescope.com [admescope.com]

- 13. ikev.org [ikev.org]

- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 15. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 16. acdlabs.com [acdlabs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 21. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 29. fda.gov [fda.gov]

- 30. fda.gov [fda.gov]

- 31. starodub.nl [starodub.nl]

Unlocking the Potential of 2-Acetylamino-2-cyano-acetamide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 2-Acetylamino-2-cyano-acetamide, a versatile yet under-explored chemical entity. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple compound summary. It synthesizes the known data on this compound, including its chemical properties and identified biological activities, and critically evaluates its potential research applications by examining the broader class of cyanoacetamide derivatives. We will delve into its role as a valuable synthetic intermediate and a potential scaffold for the discovery of novel therapeutics. This guide offers detailed experimental protocols, data presentation, and visualizations to empower researchers to harness the full potential of this intriguing molecule.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C5H7N3O2, is a fascinating molecule that sits at the intersection of several key functional groups: an acetamido group, a cyano group, and an acetamide group.[1] This unique combination of functionalities imparts a high degree of chemical reactivity and potential for diverse molecular interactions, making it a compound of significant interest in medicinal chemistry and drug discovery.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-2-cyanoacetamide | PubChem[1] |

| CAS Number | 14056-39-4 | PubChem[1] |

| Molecular Formula | C5H7N3O2 | PubChem[1] |

| Molecular Weight | 141.13 g/mol | PubChem |

| Synonyms | N-(carbamoylcyanomethyl)acetamide, 2-acetamido-2-cyano-acetamide | PubChem[1] |

The presence of an active methylene group, flanked by the electron-withdrawing cyano and amide functionalities, makes this compound a prime candidate for a variety of chemical transformations. This reactivity is the cornerstone of its potential as a building block for more complex molecules.

Known Biological Activity and Research Applications

While dedicated research on this compound is still emerging, it has been identified as a naturally occurring or synthetically derived compound with notable biological activity.

Insecticidal and Adulticidal Properties

Recent studies have identified this compound as a bioactive compound present in plant extracts, demonstrating adulticidal activity against human vector mosquitoes.[2][3][4] Specifically, it has been isolated from the methanolic extracts of Lindernia crustacea and has shown potential in controlling mosquito populations.[2][4] This discovery opens up a promising avenue for the development of novel, potentially bio-based insecticides. The exploration of its mechanism of action against insects could lead to the design of more potent and selective pest control agents.

Further research in this area could involve:

-

Structure-activity relationship (SAR) studies to optimize the insecticidal potency.

-

Investigation of the compound's effect on different insect species.

-

Toxicological studies to assess its safety profile for non-target organisms and the environment.

A Versatile Intermediate in Organic Synthesis

The true power of this compound may lie in its utility as a versatile synthetic intermediate. Its functional groups provide multiple handles for chemical modification, allowing for the construction of a diverse array of molecular architectures, particularly heterocyclic compounds which are prevalent in many drug molecules.[5]

Synthesis of Neurological Agents

A notable application of this compound is its use as an intermediate in the synthesis of novel N-benzylamide substituted derivatives of 2-(acylamido)acetic acids, which have shown potential as potent neurological agents for treating conditions like epilepsy and neuropathic pain.[6] The cyano group can be hydrolyzed or reduced, and the amide functionalities can be further modified, making it a key component in the multi-step synthesis of these neurologically active compounds.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

Caption: Synthetic pathway from starting materials to neurological agents, highlighting the central role of this compound.

Potential as a Scaffold for Drug Discovery

The chemical architecture of this compound makes it an excellent scaffold for the development of new therapeutic agents. The broader class of cyanoacetamide derivatives has been extensively explored in medicinal chemistry, yielding compounds with a wide range of pharmacological activities.

Anticancer Drug Development

Cyanoacetamide derivatives are recognized as important synthons for the synthesis of heterocyclic compounds that exhibit promising anticancer activities. These derivatives can be elaborated into various heterocyclic systems, such as pyridine, pyrimidine, and thiazole, which are known pharmacophores in many anticancer drugs. The presence of the cyano and acetamido groups in this compound provides a template for the design of novel compounds that could potentially interact with various biological targets involved in cancer progression.

Development of Anticonvulsant Agents

Derivatives of glycinamide, to which this compound is structurally related, have been investigated for their anticonvulsant properties. Lipophilic derivatives of glycinamide have shown anticonvulsant activity in animal models, suggesting that modification of the this compound scaffold to enhance its lipophilicity could be a viable strategy for developing new antiepileptic drugs.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 2-Amino-2-cyanoacetamide.

Materials:

-

2-Amino-2-cyanoacetamide

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 2-Amino-2-cyanoacetamide in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.

-

Filter the precipitate, wash it with cold water, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain this compound.

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: A step-by-step workflow for the synthesis of this compound.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. Its known adulticidal activity against mosquitoes warrants further investigation for the development of novel insecticides. More profoundly, its utility as a versatile synthetic intermediate and a core scaffold for medicinal chemistry applications is a fertile ground for future research. The exploration of its derivatives could lead to the discovery of new therapeutic agents for a range of diseases, including cancer and neurological disorders. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

- Rajalakshmi, et al. (2022). THE NATURALLY AVAILABLE PHYTO-PRODUCTS OF INDIAN MEDICINAL PLANTS AGAINST ADULTICIDAL ACTIVITY OF HUMAN VECTOR MOSQUITOES.

- Optimization of ultrasound-assisted phytomolecules extraction from moringa leaves (Moringa oleifera Lam) using response surface methodology. (2024). Taylor & Francis Online.

- Bioassay experimental setup of A. catechu LEE and AgNPs against S.... (n.d.).

- Bialer, M., et al. (1999).

- PubChem. (n.d.). This compound.

- Novel N-Benzylamide Substituted Derivatives of 2-(Acylamido)acetic Acid and 2-(Acylamido)propionic Acids: Potent Neurological Agents. (2011).

- The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.).

- Phytochemical analysis and larvicidal activity of Ruellia tuberosa against the harmful mosquito vectors. (2024).

Sources

- 1. This compound | C5H7N3O2 | CID 537222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. US20110021482A1 - Novel N-Benzylamide Substituted Derivatives of 2-(Acylamido)acetic Acid and 2-(Acylamido)propionic Acids: Potent Neurological Agents - Google Patents [patents.google.com]

- 6. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Acetylamino-2-cyano-acetamide

An In-depth Technical Guide to the Synthesis and Chemical Biology of 2-Acetylamino-2-cyano-acetamide

Abstract

The cyanoacetamide scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile precursor for a diverse array of pharmaceuticals, agrochemicals, and materials. While the parent compound, 2-cyanoacetamide, is well-documented, its α-substituted derivatives represent a frontier for chemical exploration. This technical guide provides an in-depth examination of this compound, a specific derivative with potential applications in medicinal chemistry and covalent ligand development. Rather than focusing on a non-existent singular "discovery," this paper elucidates a logical and practical synthetic pathway to the molecule, starting from foundational principles and established precursors. We will detail the historical context of the core structure, provide robust, step-by-step experimental protocols, and discuss the scientific rationale behind key methodological choices. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and similar α-functionalized acetamides.

The Cyanoacetamide Core: A Century of Synthetic Utility

The history of this compound is intrinsically linked to its parent structure, 2-cyanoacetamide (CAS 107-91-5).[1][2] This simple organic compound, an acetic amide bearing a nitrile functional group, has been a workhorse in organic synthesis for decades.[1] Its significance lies in the reactivity of the central methylene group (the α-carbon), which is activated by the adjacent electron-withdrawing nitrile and carbonyl groups.

This dual activation makes 2-cyanoacetamide an ideal starting material for a multitude of condensation and substitution reactions.[3] It is a key building block in the industrial synthesis of Vitamin B6 and serves as a precursor for countless heterocyclic compounds, which are fundamental structures in many active pharmaceutical ingredients (APIs).[3][4] Its derivatives have been explored for antimicrobial properties and for creating specialized polymers and dyes.[4][5] The classical synthesis of 2-cyanoacetamide itself is a straightforward and high-yield aminolysis of ethyl cyanoacetate with aqueous ammonia, a method that remains prevalent today.[6][7]

Understanding this foundational precursor is critical, as the synthesis of more complex derivatives like this compound is a logical extension of its well-established chemistry.

A Proposed Synthetic Pathway to this compound

Direct synthesis methods for this compound are not prominently described in the literature, suggesting it is more of a specialized intermediate than a commodity chemical. Therefore, a robust, multi-step synthesis is the most practical approach for its preparation in a laboratory setting. The proposed pathway involves three key transformations starting from 2-cyanoacetamide:

-

α-Oximation: Introduction of a functional group at the active α-carbon via reaction with a nitrosating agent to form an oxime.

-

Oxime Reduction: Conversion of the oxime into a primary amine, yielding the key intermediate, 2-Amino-2-cyanoacetamide.

-

N-Acetylation: Selective acylation of the newly formed amino group to furnish the final target molecule.

This sequence provides a reliable and scalable method for accessing the desired compound.

Caption: A three-step synthetic workflow to produce this compound.

Detailed Experimental Protocols & Scientific Rationale

The following protocols are designed to be self-validating, with purification and characterization steps included to ensure the identity and purity of the intermediates and final product.

Protocol 3.1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Sodium Salt (Step 1)

This procedure is adapted from established methods for the oximation of active methylene compounds.[8][9] The reaction introduces a C=N-OH group at the α-carbon.

-

Rationale: The reaction of 2-cyanoacetamide with a nitrite salt in the presence of acid generates nitrous acid in situ, which then acts as the electrophile, attacking the nucleophilic α-carbon. Using a slight excess of the nitrite ensures complete conversion of the starting material. Performing the reaction at low temperatures is crucial to prevent the decomposition of nitrous acid and minimize side reactions.[9] The product is isolated as its more stable sodium salt.

-

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-cyanoacetamide (1.0 eq) in water (or an aqueous/alcohol mixture) at room temperature.

-

Add sodium nitrite (NaNO₂, 1.1 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of a weak acid, such as acetic acid (1.0 eq), dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. A precipitate of the sodium salt of the oxime should form.

-

Isolate the product by vacuum filtration, washing the solid with ice-cold water and then a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield the sodium salt of 2-cyano-2-hydroxyiminoacetamide. The product can be used directly in the next step or characterized by IR and NMR spectroscopy.

-

Protocol 3.2: Reduction to 2-Amino-2-cyanoacetamide (Step 2)

This step converts the oxime functional group into a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Rationale: Catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) is a standard method for reducing oximes to amines. The hydrogen gas adsorbs onto the catalyst surface and adds across the C=N double bond, which is subsequently hydrogenolyzed to the amine. An acidic medium (like HCl in ethanol) is often used to prevent side reactions and facilitate the formation of the more stable ammonium salt product.

-

Methodology:

-

Suspend the 2-cyano-2-hydroxyiminoacetamide sodium salt (1.0 eq) from Step 1 in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

If desired, add hydrochloric acid (1.1 eq) to the mixture.

-

Seal the vessel and purge it with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours to overnight.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-2-cyanoacetamide (as its hydrochloride salt if acid was used). This intermediate can be purified by recrystallization.

-

Protocol 3.3: N-Acetylation to this compound (Step 3)

This final step involves the selective acylation of the primary amine.

-

Rationale: Acetic anhydride is an effective and readily available acetylating agent. The reaction is typically performed in the presence of a mild, non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion and preventing the potential for protonation of the starting amine, which would render it unreactive.

-

Methodology:

-

Dissolve the 2-Amino-2-cyanoacetamide (1.0 eq) from Step 2 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, such as triethylamine (1.2 eq), to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

-

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The data below is compiled from public chemical databases.

| Property | This compound[10] | 2-Amino-2-cyanoacetamide (Intermediate)[11] |

| CAS Number | 14056-39-4 | 6719-21-7 |

| Molecular Formula | C₅H₇N₃O₂ | C₃H₅N₃O |

| Molecular Weight | 141.13 g/mol | 99.09 g/mol |

| IUPAC Name | 2-acetamido-2-cyanoacetamide | 2-amino-2-cyanoacetamide |

| InChIKey | AYEWMEZOBFGNOD-UHFFFAOYSA-N | JRWAUKYINYWSTA-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(C#N)C(=O)N | NC(=O)N |

Analytical Characterization:

-

¹H NMR: Would confirm the presence of the acetyl methyl protons (singlet, ~2 ppm), the α-proton (methine), and amide protons.

-

¹³C NMR: Would show distinct signals for the nitrile carbon, two carbonyl carbons, the α-carbon, and the acetyl methyl carbon.

-

Mass Spectrometry: The exact mass can be used to confirm the molecular formula.[10][11]

-

IR Spectroscopy: Key stretches would include C≡N (nitrile), C=O (amide), and N-H bonds.

Potential Applications and Future Outlook

While this compound is not a widely commercialized product, its structure suggests potential utility in several areas of chemical research:

-

Medicinal Chemistry: The α-acetamido-α-cyano-acetamide core could serve as a novel scaffold for building more complex molecules. The acetamide group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

-

Covalent Inhibitors: Acetamides, particularly functionalized ones like chloroacetamides, are known to act as electrophiles for covalent modification of protein targets.[12] While less reactive than its chloro- counterpart, the this compound structure could be modified to create tunable, covalent warheads for targeted drug development.

-

Precursor for Heterocycles: Like its parent compound, it can be envisioned as a starting material for synthesizing highly substituted heterocyclic systems, which are of perennial interest in drug discovery.[13][14]

The synthetic pathway detailed in this guide provides a reliable means for researchers to access this compound and explore its potential in these and other emerging applications.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. [Link]

-

Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

-

Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from [Link]

- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

-

Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

-

ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Information. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

-

Gabizon, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

Sources

- 1. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 2. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]

- 3. 氰基乙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

- 9. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 10. This compound | C5H7N3O2 | CID 537222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Whitepaper: A Theoretical and In-Silico Analysis of 2-Acetylamino-2-cyano-acetamide for Applications in Rational Drug Design

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical examination of 2-Acetylamino-2-cyano-acetamide (PubChem CID: 537222), a small molecule featuring key functional groups—a primary amide, a secondary amide, and a nitrile—prevalent in medicinal chemistry.[1] While direct experimental data on this specific molecule is limited, its substructures are well-characterized. This whitepaper outlines a robust computational workflow to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and principles from analogous molecular systems, we establish a foundational understanding of its conformational landscape, reactivity, and potential as a scaffold in drug development. The methodologies detailed herein serve as a blueprint for the in-silico evaluation of novel small molecules, emphasizing the synergy between computational chemistry and empirical research.

Introduction and Strategic Importance

This compound, with the molecular formula C₅H₇N₃O₂, presents a unique convergence of functional groups that are critical pharmacophores.[1] The cyanoacetamide core is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[2][3] The presence of both hydrogen-bond donors (amide N-H) and acceptors (carbonyl oxygens, nitrile nitrogen) suggests a high potential for specific, targeted interactions with biological macromolecules.

The strategic value of theoretical studies on such a molecule is threefold:

-

Resource Efficiency: Computational analysis precedes and guides synthetic efforts, saving significant time and resources by prioritizing compounds with favorable predicted properties.

-

Mechanistic Insight: It provides a molecular-level understanding of conformational preferences and electronic properties that govern reactivity and biological interactions, which is often difficult to obtain through experimental means alone.

-

Predictive Power: In-silico methods can forecast properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and potential bioactivity, accelerating the drug discovery pipeline.[4]

This guide will construct a theoretical profile of this compound by applying established computational methodologies proven effective for related cyanoacetamide and N-acetylamino derivatives.[4][5][6]

Molecular Structure and Conformational Analysis

The molecule's functionality is intrinsically linked to its three-dimensional structure. The presence of multiple rotatable single bonds (C-C and C-N) suggests that this compound exists as an equilibrium of multiple conformers. Understanding the relative energies of these conformers is critical, as the lowest-energy conformation (the global minimum) is most likely to be the biologically active form.

Key Rotational Barriers

The most significant rotational barriers are expected around the two amide bonds (C-N). Amide bonds possess a partial double-bond character due to resonance, resulting in a high rotational barrier (~85 kJ/mol) and a preference for planarity.[7] This leads to distinct cis and trans isomers, with the trans configuration being significantly more stable in most cases.[8] Further conformational diversity arises from rotation around the central Cα-C(O)NH₂ and Cα-N(H)Ac bonds.

Computational Approach to Conformational Search

A thorough exploration of the potential energy surface is necessary to identify all stable conformers. An exhaustive conformational analysis involves a systematic rotation around each dihedral angle, followed by geometry optimization of the resulting structures.[6]

Protocol: Conformational Space Exploration

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software (e.g., Avogadro) and a preliminary 3D structure is generated.

-

Systematic Rotor Scan: A relaxed potential energy surface scan is performed by systematically rotating key dihedral angles (e.g., O=C-N-Cα, Cα-C-N-H, C-Cα-N-C) in discrete steps (e.g., 30°).

-

Geometry Optimization: Each structure generated from the scan is then fully optimized without constraints. A proven method for this is using Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5][9]

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[10]

-

Energy Profiling: The relative electronic energies (with zero-point vibrational energy correction) of all confirmed minima are calculated to identify the global minimum and the population of each conformer at a given temperature according to the Boltzmann distribution.

Electronic Properties and Chemical Reactivity

The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions. We can predict these properties by analyzing the molecular orbitals and the electrostatic potential.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Its location indicates the most probable site for electrophilic attack. In this molecule, the HOMO is likely to have significant contributions from the lone pairs on the oxygen and nitrogen atoms.

-

LUMO: Represents the ability to accept an electron. Its location highlights the most probable site for nucleophilic attack. The LUMO is expected to be localized around the antibonding π* orbitals of the carbonyl and nitrile groups.[4][5]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution. It is invaluable for understanding sites for hydrogen bonding and non-covalent interactions. For this compound, the MEP map is predicted to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygens and the nitrile nitrogen. These are the primary hydrogen bond acceptor sites.

-

Positive Potential (Blue): Regions of low electron density, concentrated around the amide N-H protons. These are the hydrogen bond donor sites.

This clear separation of charge highlights the molecule's ability to engage in the specific hydrogen bonding interactions that are fundamental to drug-receptor binding.

Table 1: Predicted Quantitative Molecular Properties

| Property | Predicted Value / Location | Significance |

| Molecular Weight | 141.13 g/mol [1] | Adherence to Lipinski's Rule of Five for drug-likeness. |

| HOMO Energy | TBD by DFT calculation | Correlates with ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | TBD by DFT calculation | Correlates with electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | TBD by DFT calculation | Indicator of chemical reactivity and kinetic stability.[5] |

| Dipole Moment | TBD by DFT calculation | Influences solubility and ability to cross biological membranes. |

| Most Negative ESP | Carbonyl Oxygens, Nitrile Nitrogen | Primary sites for hydrogen bond acceptance and metallic coordination.[11] |

| Most Positive ESP | Amide Hydrogens | Primary sites for hydrogen bond donation. |

Theoretical Spectroscopic Profiles

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for validating the synthesis of the compound and confirming its structure.

Protocol: Spectroscopic Prediction

-

Prerequisite: A fully optimized, frequency-verified geometry of the global minimum conformer is required.

-

IR Spectrum: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency analysis performed during geometry optimization. The calculated frequencies are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method limitations. Key predicted peaks would include:

-

N-H stretches (~3300-3500 cm⁻¹)

-

C≡N stretch (~2250 cm⁻¹)

-

C=O stretches (Amide I bands, ~1650-1700 cm⁻¹)

-

-

NMR Spectrum: Nuclear magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The chemical shifts (¹H and ¹³C) are then determined relative to a standard reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Workflow and Visualization

To ensure clarity and reproducibility, the entire theoretical analysis workflow is outlined below. This process represents a self-validating system where each step builds upon a confirmed result from the previous one.

Caption: A comprehensive workflow for the theoretical analysis of small molecules.

Conclusion and Future Directions